Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate is an organic compound that features a butyl ester group, a chlorophenyl sulfanyl moiety, and an acetylamino group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps:
Formation of 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoic acid: This can be achieved by reacting 4-aminobenzoic acid with 4-chlorophenylsulfanylacetyl chloride in the presence of a base such as triethylamine.
Esterification: The resulting 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoic acid is then esterified with butanol in the presence of a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biological Studies: It can be used in studies to understand the interactions of sulfanyl and acetylamino groups with biological targets.
Mechanism of Action
The mechanism of action of Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate involves its interaction with molecular targets through its functional groups:
Sulfanyl Group: Can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity.
Acetylamino Group: Can form hydrogen bonds with biological molecules, affecting their function.
Chlorophenyl Group: Can participate in hydrophobic interactions with lipid membranes or proteins.
Comparison with Similar Compounds
Similar Compounds
Butyl 4-({[(4-chlorophenyl)sulfonyl]acetyl}amino)benzoate: Similar structure but with a sulfonyl group instead of a sulfanyl group.
Butyl 4-({[(4-bromophenyl)sulfanyl]acetyl}amino)benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
Butyl 4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)benzoate is unique due to the presence of the chlorophenyl sulfanyl moiety, which imparts specific reactivity and interaction profiles that are distinct from its analogs with different substituents.
Properties
Molecular Formula |
C19H20ClNO3S |
---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
butyl 4-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C19H20ClNO3S/c1-2-3-12-24-19(23)14-4-8-16(9-5-14)21-18(22)13-25-17-10-6-15(20)7-11-17/h4-11H,2-3,12-13H2,1H3,(H,21,22) |
InChI Key |
VSRMETMDYYXYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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